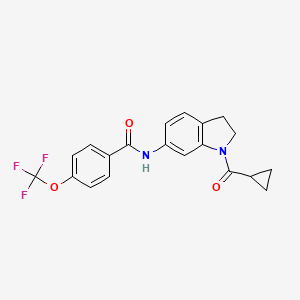
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-(trifluoromethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-(trifluoromethoxy)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study detailed an efficient method for the preparation of substituted 6H-isoindolo[2,1-a]indol-6-ones, significant structural components in a variety of naturally occurring and pharmacologically active compounds. The method relies on palladium-catalyzed intramolecular cycloaminocarbonylation, demonstrating the versatility of such structures for further synthetic elaboration (Liu et al., 2017).
- Research on N-(piperidylalkyl)trifluoroethoxybenzamides highlighted their synthesis and evaluation for oral antiarrhythmic activity, showing the pharmacological potential of similar structures (Banitt et al., 1977).
Chemical Transformations and Applications
- The synthesis of indoles and oxindoles from N-(tert-butoxycarbonyl-2-alkylanilines was investigated, illustrating the transformation capabilities of these structures into pharmacologically relevant compounds (Clark et al., 1991).
- A study on the development of novel N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)-benzamides and related compounds as CFM-1 analogs explored their design, synthesis, and anticancer activity, demonstrating the therapeutic potential of these structures (Alafeefy et al., 2015).
Novel Synthetic Approaches and Potential Drug Discovery
- The cobalt-catalyzed direct C-H carbonylative synthesis of free (NH)-Indolo[1,2-a]quinoxalin-6(5H)-ones was developed, showcasing an innovative approach to constructing complex molecules with potential as PARP-1 inhibitors (Gao et al., 2020).
- An ultrasound-assisted synthesis method for 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide was reported, highlighting its anti-tubercular activity and emphasizing the role of innovative synthetic techniques in drug discovery (Nimbalkar et al., 2018).
Propiedades
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O3/c21-20(22,23)28-16-7-4-13(5-8-16)18(26)24-15-6-3-12-9-10-25(17(12)11-15)19(27)14-1-2-14/h3-8,11,14H,1-2,9-10H2,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNBWBFEKCQVSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-(trifluoromethoxy)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Tert-butyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine](/img/structure/B2363496.png)
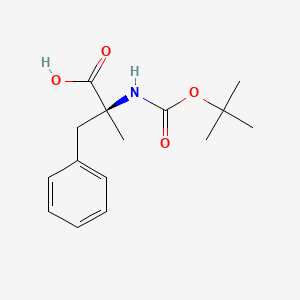
![2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-mesitylacetamide](/img/no-structure.png)
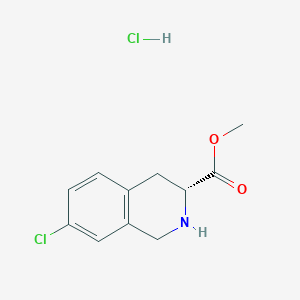
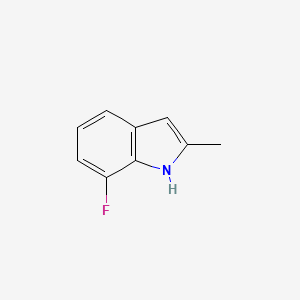

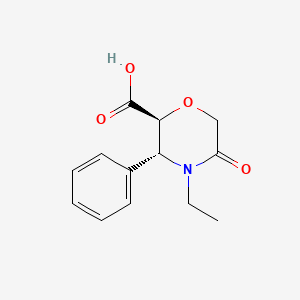
![N-[4-(4-Phenylpiperazin-1-yl)butan-2-yl]prop-2-enamide](/img/structure/B2363508.png)
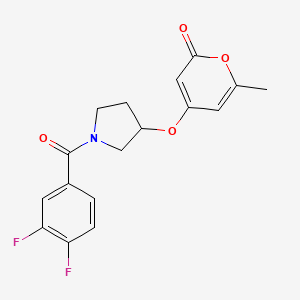
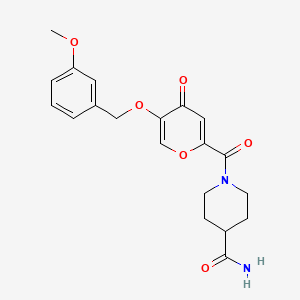
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2363514.png)
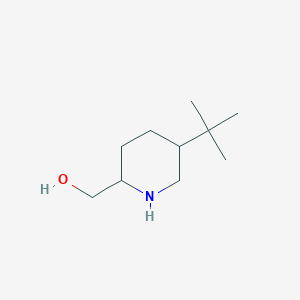
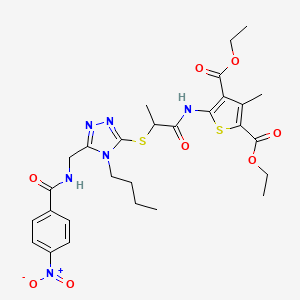
![2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorophenyl)acetamide](/img/structure/B2363518.png)